molecular formula C11H16N2O5 B8076903 1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B8076903
M. Wt: 256.25 g/mol
InChI Key: KJNVQMBOMKUHEC-UHFFFAOYSA-N
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Description

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid is a synthetic organic compound featuring an imidazole ring substituted with tert-butoxy and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of tert-Butoxy Group: The tert-butoxy group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid groups can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed for the direct introduction of tert-butoxycarbonyl groups, providing a more sustainable and scalable approach compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of imidazole-4,5-dicarboxylic acid derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4-carboxylic acid
  • 1-(2-(tert-Butoxy)ethyl)-1H-imidazole-5-carboxylic acid
  • 1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dimethyl

Uniqueness

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This distinguishes it from similar compounds that may have only one carboxylic acid group or different substituents.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]ethyl]imidazole-4,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)18-5-4-13-6-12-7(9(14)15)8(13)10(16)17/h6H,4-5H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNVQMBOMKUHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN1C=NC(=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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